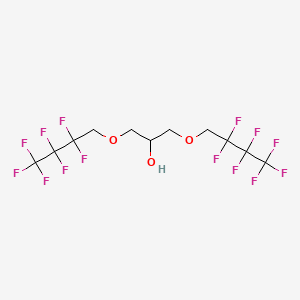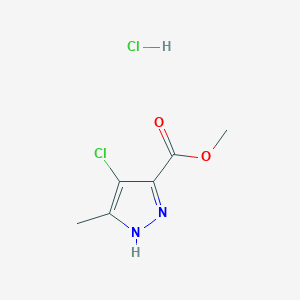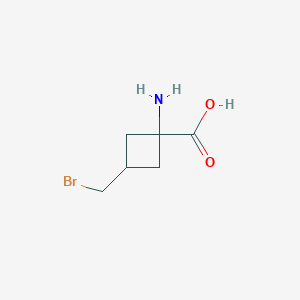
Cyclobutanecarboxylic acid, 1-amino-3-(bromomethyl)-, cis-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutanecarboxylic acid, 1-amino-3-(bromomethyl)-, cis-(9CI) is a chemical compound with the molecular formula C6H10BrNO2. It is characterized by the presence of a cyclobutane ring, a carboxylic acid group, an amino group, and a bromomethyl group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanecarboxylic acid, 1-amino-3-(bromomethyl)-, cis-(9CI) typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through involving appropriate precursors.
Introduction of the Carboxylic Acid Group: This can be achieved through carboxylation reactions.
Amino Group Addition: The amino group is introduced via amination reactions.
Bromomethyl Group Addition: The bromomethyl group is added through bromination reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled environments to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclobutanecarboxylic acid, 1-amino-3-(bromomethyl)-, cis-(9CI) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclobutanecarboxylic acid, 1-amino-3-(bromomethyl)-, cis-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclobutanecarboxylic acid, 1-amino-3-(bromomethyl)-, cis-(9CI) involves its interaction with molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclobutanecarboxylic acid, 1-amino-3-(chloromethyl)-, cis-(9CI)
- Cyclobutanecarboxylic acid, 1-amino-3-(fluoromethyl)-, cis-(9CI)
- Cyclobutanecarboxylic acid, 1-amino-3-(iodomethyl)-, cis-(9CI)
Uniqueness
Cyclobutanecarboxylic acid, 1-amino-3-(bromomethyl)-, cis-(9CI) is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it valuable for specific applications where the bromomethyl group plays a crucial role in the compound’s behavior and interactions.
Eigenschaften
Molekularformel |
C6H10BrNO2 |
|---|---|
Molekulargewicht |
208.05 g/mol |
IUPAC-Name |
1-amino-3-(bromomethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H10BrNO2/c7-3-4-1-6(8,2-4)5(9)10/h4H,1-3,8H2,(H,9,10) |
InChI-Schlüssel |
MEPHBYFZBPRWFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(C(=O)O)N)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[2-(Azetidin-1-yl)ethyl]aniline](/img/structure/B12089474.png)
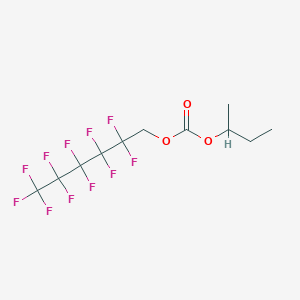

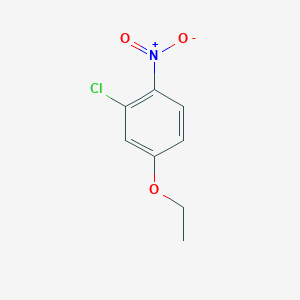
![7-[[2-[(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate](/img/structure/B12089499.png)
![5-bromo-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B12089500.png)


